molecular formula C18H20N2O3S B13580890 N-cyclopentyl-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

N-cyclopentyl-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No.: B13580890
M. Wt: 344.4 g/mol
InChI Key: FOUVRVROXNFCJM-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-ethyl-3-oxo-2-azatricyclo[6310,4,12]dodeca-1(11),4(12),5,7,9-pentaene-9-sulfonamide is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-ethyl-3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),4(12),5,7,9-pentaene-9-sulfonamide involves multiple steps. One common approach is to start with the cyclization of a suitable precursor to form the tricyclic core. This is followed by the introduction of the sulfonamide group through sulfonylation reactions. The reaction conditions typically involve the use of strong acids or bases, and the reactions are often carried out under inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-ethyl-3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),4(12),5,7,9-pentaene-9-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out in solvents like dichloromethane or acetonitrile, and the temperature and pressure conditions are carefully controlled to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-cyclopentyl-2-ethyl-3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),4(12),5,7,9-pentaene-9-sulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In the industrial sector, the compound is used in the development of advanced materials. Its structural properties make it suitable for applications in polymers and coatings.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-ethyl-3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),4(12),5,7,9-pentaene-9-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved in its action depend on the specific biological context in which it is studied. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and thereby reducing the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-2-ethyl-3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),4(12),5,7,9-pentaene-9-sulfonamide is unique due to its specific cyclopentyl and ethyl substituents, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to certain molecular targets or improve its stability under various conditions, making it a valuable compound for research and industrial applications.

Biological Activity

N-Cyclopentyl-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of tumor necrosis factor-alpha (TNF-α). This article reviews its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies to provide a comprehensive understanding of its pharmacological potential.

Chemical Structure

The compound belongs to the class of sulfonamides and features a complex bicyclic structure. Its molecular formula is C20H24N2O3SC_{20}H_{24}N_{2}O_{3}S with a unique arrangement that contributes to its biological activity.

1. Inhibition of TNF-α

Research has demonstrated that derivatives of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide exhibit significant inhibitory effects on TNF-α. For instance, a study identified an analog with an IC50 of 14 μM, which was 2.2 times more potent than the reference compound EJMC-1. Further optimization led to a compound with an IC50 of 3 μM, marking it as one of the most potent TNF-α inhibitors reported to date .

The mechanism by which this compound inhibits TNF-α involves disruption of its binding to the TNF receptor (TNFR). This was confirmed through surface plasmon resonance (SPR) assays and cell-based NF-kB reporter gene assays, demonstrating reduced TNF-α induced signaling in HepG2 cells .

3. Other Biological Activities

In addition to TNF-α inhibition, related compounds have shown promise in various biological activities:

  • Inhibition of West Nile Virus : Some derivatives have been reported as effective inhibitors against this virus .
  • RORγ Inhibition : Certain analogs have been characterized as RORγ inhibitors, which are relevant in autoimmune diseases .
  • BET Bromodomain Inhibition : The compound's scaffold has been explored for its potential in inhibiting bromodomains involved in cancer progression .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the sulfonamide group and the indole core significantly influence biological activity. For instance:

  • Substituents on the cyclopentyl group can enhance binding affinity.
  • The position and nature of substituents on the benzene ring are critical for maintaining potency against TNF-α.

Case Studies

Several case studies highlight the efficacy and safety profiles of N-cyclopentyl derivatives:

  • Study on TNF Inhibition : A series of compounds were synthesized and evaluated for their ability to inhibit TNF-induced NF-kB activation in vitro. The most promising candidates were further tested in vivo with positive outcomes in models of inflammatory diseases.
  • Antiviral Activity : Research indicated that specific analogs exhibited antiviral properties against West Nile virus, suggesting potential therapeutic applications beyond inflammatory conditions.

Properties

Molecular Formula

C18H20N2O3S

Molecular Weight

344.4 g/mol

IUPAC Name

N-cyclopentyl-1-ethyl-2-oxobenzo[cd]indole-6-sulfonamide

InChI

InChI=1S/C18H20N2O3S/c1-2-20-15-10-11-16(24(22,23)19-12-6-3-4-7-12)13-8-5-9-14(17(13)15)18(20)21/h5,8-12,19H,2-4,6-7H2,1H3

InChI Key

FOUVRVROXNFCJM-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4CCCC4)C=CC=C3C1=O

Origin of Product

United States

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